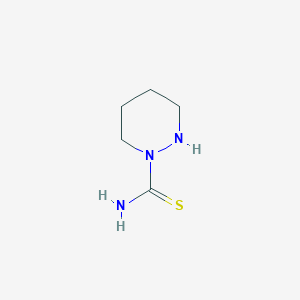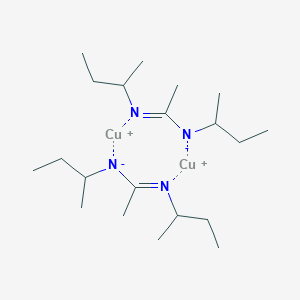
(N,n-di-sec-butylacetamidinato)copper(i)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N,n-di-sec-butylacetamidinato)copper(i) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper complex that is often used in various chemical processes due to its unique properties. The compound is known for its stability and ability to act as a precursor in the deposition of copper films.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (N,n-di-sec-butylacetamidinato)copper(i) typically involves the following steps:
Formation of N,n-di-sec-butylacetamidine: This is achieved by reacting di-sec-butylamine with an amide in an organic solvent such as chloroform.
Reaction with Copper(I) Salt: The N,n-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form (N,n-di-sec-butylacetamidinato)copper(i).
Industrial Production Methods
Industrial production methods for (N,n-di-sec-butylacetamidinato)copper(i) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(N,n-di-sec-butylacetamidinato)copper(i) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands to form different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions include various copper complexes, such as copper(II) acetates, copper(0) nanoparticles, and substituted copper(I) complexes .
Applications De Recherche Scientifique
(N,n-di-sec-butylacetamidinato)copper(i) has several scientific research applications:
Chemical Vapor Deposition (CVD): The compound is used as a precursor for the deposition of copper films in the semiconductor industry.
Electrochemical Applications:
Mécanisme D'action
The mechanism of action of (N,n-di-sec-butylacetamidinato)copper(i) involves the coordination of the copper center with the nitrogen atoms of the acetamidine ligands. This coordination stabilizes the copper(I) oxidation state and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or film deposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another copper(I) complex used in similar applications.
Copper(I) hexafluoroacetylacetonate: Known for its use in CVD processes.
Copper(I) chloride: A simpler copper(I) compound used in various chemical reactions.
Uniqueness
(N,n-di-sec-butylacetamidinato)copper(i) is unique due to its stability and ability to form strong coordination bonds with nitrogen ligands. This makes it particularly useful in applications requiring high thermal stability and precise control over copper deposition .
Propriétés
Formule moléculaire |
C20H42Cu2N4 |
|---|---|
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |
Clé InChI |
RUUJZWYITYFKCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




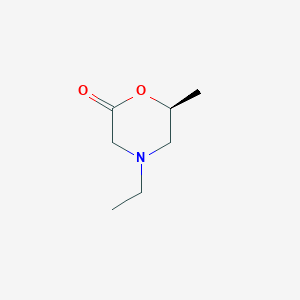



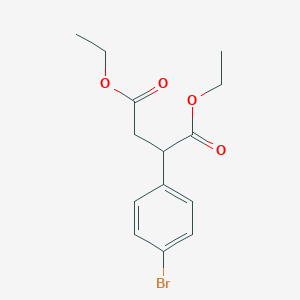
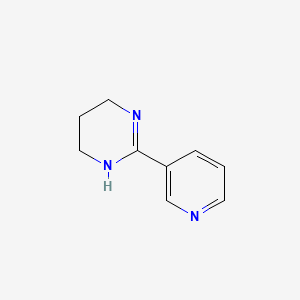
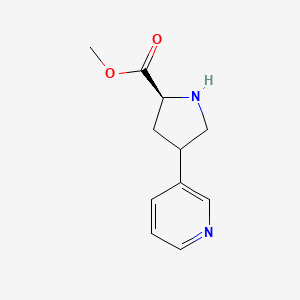
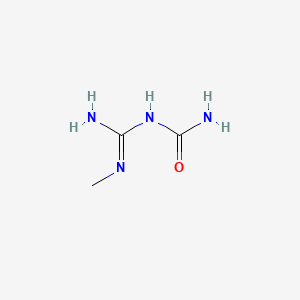
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)

